molecular formula C12H13Cl B3048565 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl CAS No. 17465-36-0

2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl

Cat. No.: B3048565
CAS No.: 17465-36-0
M. Wt: 192.68 g/mol
InChI Key: ODDPNHYXHXWWBK-UHFFFAOYSA-N
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Description

2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound with the molecular formula C12H13Cl It is a chlorinated derivative of biphenyl, where one of the phenyl rings is partially hydrogenated, resulting in a tetrahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the chlorination of 2,3,4,5-tetrahydro-1,1’-biphenyl. One common method is the reaction of 2,3,4,5-tetrahydro-1,1’-biphenyl with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of 2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and chlorine concentration, to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2,3,4,5-tetrahydro-1,1’-biphenyl.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Hydroxylated Derivatives: Formed from substitution reactions.

    Ketones and Carboxylic Acids: Formed from oxidation reactions.

    2,3,4,5-Tetrahydro-1,1’-biphenyl: Formed from reduction reactions.

Scientific Research Applications

2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,1’-biphenyl: A chlorinated biphenyl without the tetrahydro structure.

    2,3,4,5-Tetrahydro-1,1’-biphenyl: The non-chlorinated parent compound.

    2’-Bromo-2,3,4,5-tetrahydro-1,1’-biphenyl: A brominated analog.

Uniqueness

2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to the presence of both a chlorine atom and a partially hydrogenated biphenyl structure

Properties

IUPAC Name

1-chloro-2-(cyclohexen-1-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDPNHYXHXWWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510599
Record name 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17465-36-0
Record name 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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